![molecular formula C16H21ClN2O4S B2643918 5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide CAS No. 2034558-61-5](/img/structure/B2643918.png)
5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as AZD-9164 and belongs to the class of compounds called muscarinic receptor antagonists.2.1]octan-3-yl)benzamide.
Scientific Research Applications
Serotonin-3 (5-HT3) Receptor Antagonism
- A series of 3-substituted 5-chloro-2-methoxybenzamides were synthesized and evaluated for their binding affinity to serotonin-3 (5-HT3) receptors. Some derivatives demonstrated significant antagonistic activity against 5-HT3 receptors, which could be beneficial for various therapeutic applications (Kuroita, Sakamori, & Kawakita, 1996).
Synthesis and Pharmacological Profiles
- Compounds similar to 5-chloro-2-methoxybenzamides were synthesized and assessed for their pharmacological properties. Notably, one compound exhibited high affinity for 5-HT3 receptors and showed potent antagonistic activity against the von Bezold-Jarisch reflex in rats (Kawakita, Kuroita, Yasumoto, Sano, Inaba, Fukuda, & Tahara, 1992).
Synthesis of Radioactive Compounds for Pharmacokinetic Studies
- A compound with similarities to 5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide was synthesized for pharmacokinetic studies, revealing its potential as both an antagonist of 5-HT3 receptors and an agonist of 5-HT4 receptors. This compound was synthesized with a high radiochemical purity, indicating its utility for in-depth pharmacokinetic analysis (Hoshino, Miyazawa, Nakata, Etoh, Furitsu, & Abe, 1997).
Receptor Binding Studies
- The compound was involved in a study that aimed to understand the binding interaction and orientation of molecules inside the active site of the cyclooxygenase-2 enzyme. This research is crucial for the development of new therapeutic agents that target specific receptors (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).
properties
IUPAC Name |
5-chloro-2-methoxy-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4S/c1-23-15-6-3-10(17)7-14(15)16(20)18-11-8-12-4-5-13(9-11)19(12)24(2,21)22/h3,6-7,11-13H,4-5,8-9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYBGQKHZBXCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.